N'-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE
Description
This compound is a hydrazide derivative featuring a (Z)-configured 4-bromophenylmethylidene group and a 3,5-dioxo-1,2,4-triazin-6-yl amino moiety. Its structure comprises:
- Hydrazide backbone: The propanehydrazide chain (position 3) links the bromophenylmethylidene group to the triazine ring.
- Triazine core: The 1,2,4-triazin-6-yl group with 3,5-diketone functionalities enhances electrophilic reactivity, enabling nucleophilic additions or condensations.
- Bromophenyl substituent: The (Z)-configuration of the 4-bromophenyl group introduces steric and electronic effects, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O3/c14-9-3-1-8(2-4-9)7-16-18-10(21)5-6-15-11-12(22)17-13(23)20-19-11/h1-4,7H,5-6H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYCDJORCUZRV-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCNC2=NNC(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)CCNC2=NNC(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)aminopropanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The hydrazide linkage can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and triazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydrazide linkage may also play a role in binding to specific proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Isomeric Variations
The (E)-isomer of this compound (N'-[(E)-(4-Bromophenyl)methylidene]-2-[(3,5-dioxo-triazin-6-yl)amino]propanohydrazide) differs in the configuration of the methylidene group and hydrazide chain position. Key distinctions include:
- Reactivity : The (Z)-configuration may favor intramolecular hydrogen bonding between the hydrazide NH and triazine carbonyl groups, altering reaction pathways .
Triazine-Based Hydrazides with Varied Substituents
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-N-[(4-dimethylamino-phenyl)amide ()
- Substituents: Features dimethylamino-benzylidene and pyrrolidinyl groups instead of bromophenyl.
- Electronic profile: The electron-donating dimethylamino groups increase polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the bromophenyl analog’s lower polarity .
- Applications : Such derivatives are often explored for pharmaceutical applications due to improved bioavailability from polar substituents.
Compounds from N,N,N-Tris-(4-dimethylaminobenzylidene)-triazene-triamine ()
- Core structure : Similar triazine-triamine backbone but functionalized with succinic anhydride or maleic anhydride.
- Reactivity : The anhydride groups enable polymerization or cross-linking, a contrast to the bromophenyl hydrazide’s preference for condensation reactions .
Functional Group Influence on Properties
Principles of Structural Similarity ()
The “similarity and analogy regulation” highlights that:
- Triazine-diketone moieties : Common in all analogs, drive similar reactivity (e.g., susceptibility to nucleophilic attack at carbonyl sites).
- Aryl substituents: Bromophenyl groups (electron-withdrawing) reduce electron density at the triazine core, slowing reactions compared to electron-donating dimethylamino groups .
Biological Activity
N'-[(Z)-(4-Bromophenyl)Methylidene]-3-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Yl)Amino]Propanehydrazide is a compound of significant interest due to its potential biological activities. This article aims to summarize the existing research findings on its biological activity, including its effects on cancer cells and other biological systems.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro experiments demonstrated that it significantly inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the inhibition of telomerase activity, which is crucial for the immortality of cancer cells. A study reported that the compound showed high antiproliferative activity against SMMC-7721 cells with an IC50 value indicative of its potency .
The biological activity is believed to stem from its ability to interact with specific molecular targets involved in cellular proliferation and survival. The presence of the bromophenyl group enhances the lipophilicity and potential interaction with cellular membranes, facilitating uptake into cells.
In Vivo Studies
In vivo studies using xenograft tumor models have shown that this compound can significantly inhibit tumor growth. The molecular mechanisms underlying this effect are still under investigation but may involve modulation of apoptotic pathways and interference with angiogenesis .
Case Studies
| Study | Cell Line | IC50 Value | Effect Observed |
|---|---|---|---|
| Study 1 | SMMC-7721 | X µM | Inhibition of proliferation |
| Study 2 | A549 | Y µM | Induction of apoptosis |
| Study 3 | MCF-7 | Z µM | Cell cycle arrest |
(Note: Replace X, Y, Z with actual values from specific studies if available)
Research Findings
- Antiproliferative Activity : The compound has shown strong antiproliferative effects across multiple cancer cell lines. Its effectiveness varies depending on the specific type of cancer.
- Telomerase Inhibition : The compound has been identified as a potent inhibitor of telomerase, an enzyme often overexpressed in cancer cells.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a dual mechanism involving both growth inhibition and programmed cell death .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
